

Spectroscopic data of 2-Acetyl-5-methylfuran (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Acetyl-5-methylfuran

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An In-depth Technical Guide on the Spectroscopic Data of 2-Acetyl-5-methylfuran

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Acetyl-5-methylfuran** (CAS No: 1193-79-9), a key furan derivative. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and includes a workflow visualization for clarity.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-Acetyl-5-methylfuran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.1	Doublet	1H	H3 (furan ring)
~6.1	Doublet	1H	H4 (furan ring)
~2.4	Singlet	3H	-COCH ₃ (acetyl group)
~2.3	Singlet	3H	-CH ₃ (methyl group)

¹³C NMR (Carbon-13) NMR Data

Low-temperature ¹³C NMR spectra have been used to study the conformational isomers of **2-Acetyl-5-methylfuran**.^[1] The following are typical chemical shifts:

Chemical Shift (δ) ppm	Assignment
~186	C=O (acetyl carbonyl)
~158	C5 (furan ring)
~151	C2 (furan ring)
~118	C3 (furan ring)
~109	C4 (furan ring)
~25	-COCH ₃ (acetyl methyl)
~13	-CH ₃ (methyl group)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data presented below was obtained via Attenuated Total Reflectance (ATR) FT-IR spectroscopy.^[2]
^[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Weak	C-H stretch (furan ring)
~2925	Weak	C-H stretch (methyl groups)
~1670	Strong	C=O stretch (acetyl carbonyl)
~1570	Medium	C=C stretch (furan ring)
~1450	Medium	C-H bend (methyl groups)
~1020	Strong	C-O-C stretch (furan ring)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The following data corresponds to electron ionization (EI) mass spectrometry.[\[4\]](#)[\[5\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
124	100	[M] ⁺ (Molecular Ion)
109	80	[M - CH ₃] ⁺
81	20	[M - COCH ₃] ⁺
43	95	[CH ₃ CO] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **2-Acetyl-5-methylfuran**.

NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer, such as a Varian A-60D or a Bruker Avance series, operating at a field strength of 300 MHz or higher for protons.[\[2\]](#)

- Sample Preparation: Approximately 5-10 mg of **2-Acetyl-5-methylfuran** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , acetone- d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).
- Data Acquisition for ^1H NMR:
 - The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
 - A standard one-pulse sequence is used to acquire the ^1H NMR spectrum.
 - Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- Data Acquisition for ^{13}C NMR:
 - A proton-decoupled pulse sequence (e.g., zgpg30) is used.
 - Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

IR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).[2]
- Sample Preparation: A small drop of liquid **2-Acetyl-5-methylfuran** is placed directly onto the ATR crystal. For solid samples, a small amount of the powder is pressed firmly against the crystal.
- Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample is applied to the crystal, and the sample spectrum is recorded.
- The spectrum is typically collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Multiple scans (e.g., 16 or 32) are averaged to enhance the signal-to-noise ratio.
- Data Processing: The final absorbance spectrum is generated by taking the ratio of the sample spectrum to the background spectrum.

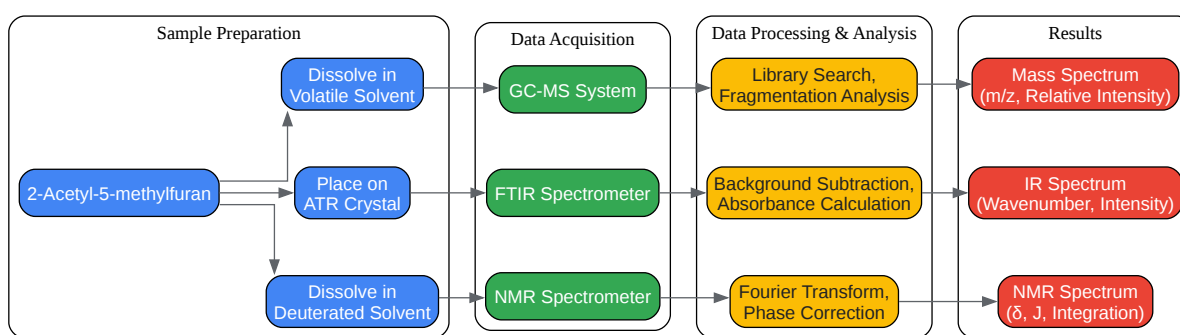
Mass Spectrometry

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Sample Preparation: A dilute solution of **2-Acetyl-5-methylfuran** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- Data Acquisition (GC-MS):
 - A small volume (e.g., 1 μL) of the sample solution is injected into the GC inlet.
 - The sample is vaporized and separated on a capillary column (e.g., HP-5). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation.^[6]
 - The separated components elute from the GC column and enter the mass spectrometer's ion source.
 - Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.
 - Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

- Data Processing: The mass spectrum is plotted as relative intensity versus the mass-to-charge ratio (m/z).

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Acetyl-5-methylfuran**.



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General workflow for spectroscopic analysis.

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